1-(4-biphenylylcarbonyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-biphenylylcarbonyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate, also known as BCTC, is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acidic pH. BCTC has been extensively studied in scientific research for its potential use in treating pain and other conditions.
Mécanisme D'action
1-(4-biphenylylcarbonyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate works by blocking the activity of TRPV1, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acidic pH. TRPV1 is involved in the transmission of pain signals, and blocking its activity can reduce pain sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain sensitivity in animal models of pain. It has also been shown to have anti-inflammatory effects and may be useful in treating inflammatory conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-biphenylylcarbonyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate in lab experiments is that it is a selective antagonist of TRPV1, which allows researchers to study the specific effects of blocking this channel. However, one limitation is that this compound may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 1-(4-biphenylylcarbonyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate. One area of interest is the development of more selective TRPV1 antagonists that do not have off-target effects. Another area of interest is the use of this compound or other TRPV1 antagonists in combination with other drugs to treat pain and other conditions. Additionally, further research is needed to better understand the mechanisms underlying the anti-inflammatory effects of this compound and other TRPV1 antagonists.
Méthodes De Synthèse
1-(4-biphenylylcarbonyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate can be synthesized using a multi-step process that involves the reaction of 4-biphenylcarboxylic acid with 3-cyclohexen-1-ylmethylamine to form the intermediate 1-(4-biphenylylcarbonyl)-4-(3-cyclohexen-1-ylmethyl)piperazine. This intermediate is then reacted with oxalic acid to form the oxalate salt of this compound.
Applications De Recherche Scientifique
1-(4-biphenylylcarbonyl)-4-(3-cyclohexen-1-ylmethyl)piperazine oxalate has been studied extensively in scientific research for its potential use in treating pain and other conditions. It has been shown to be a potent and selective antagonist of TRPV1, which is involved in the transmission of pain signals. This compound has been studied in animal models of pain and has been shown to be effective in reducing pain sensitivity.
Propriétés
IUPAC Name |
[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-(4-phenylphenyl)methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O.C2H2O4/c27-24(23-13-11-22(12-14-23)21-9-5-2-6-10-21)26-17-15-25(16-18-26)19-20-7-3-1-4-8-20;3-1(4)2(5)6/h1-3,5-6,9-14,20H,4,7-8,15-19H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDFTOJXOWWIAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.